5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Descripción general

Descripción

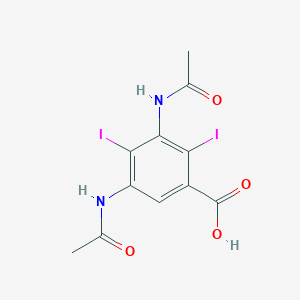

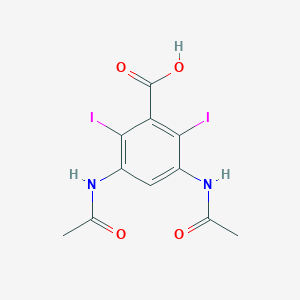

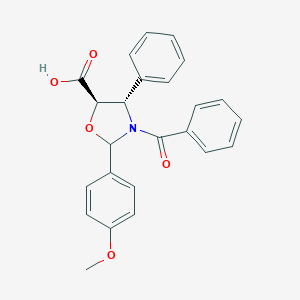

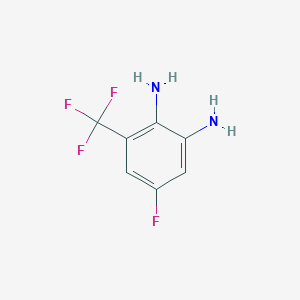

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 179062-02-3. It has a molecular weight of 194.13 and its IUPAC name is 5-fluoro-3-(trifluoromethyl)-1,2-benzenediamine .

Molecular Structure Analysis

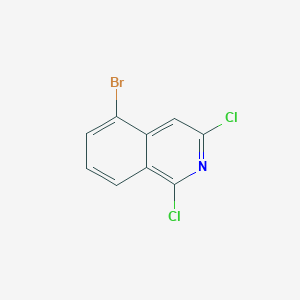

The InChI code for this compound is 1S/C7H6F4N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 . This indicates that the compound has a benzene ring with two amine groups (-NH2) at positions 1 and 2, a fluorine atom at position 5, and a trifluoromethyl group (-CF3) at position 3.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Applications in Polymer Synthesis

Soluble Fluoro-Polyimides :The compound 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine has been utilized in the synthesis of soluble fluoro-polyimides. These polyimides were synthesized by reacting the fluorine-containing aromatic diamine with aromatic dianhydrides. The resulting polyimides exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various industrial applications (Xie et al., 2001).

Fluorinated Polyimides for Optoelectronics :Another research synthesized and characterized fluorinated polyimides derived from 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine. These polyimides showed better optical transparency, organic solubility, dielectric constant, moisture adsorption and maintained mechanical and thermal properties compared to their non-fluorinated counterparts. The incorporation of trifluoromethyl groups into the backbone of the fluorinated polyimide significantly enhanced these properties, making these materials a strong candidate for advanced optoelectronics applications (Chen, Su & Hsiao, 2020).

Applications in Organic Chemistry

Nucleophilic Aromatic Substitution :The compound has also been used in the study of nucleophilic aromatic substitutions. For instance, it was involved in the synthesis of N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, demonstrating its reactivity and potential in synthetic organic chemistry (Zissimou & Koutentis, 2017).

Synthesis of Fluorinated Polyimides :Another study involved the synthesis of novel polyimides derived from 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine. These polyimides showed good solubility in various organic solvents and exhibited excellent thermal stability, mechanical properties, and low moisture absorption. Such characteristics highlight the utility of this compound in creating materials with high performance for industrial applications (Yin et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Propiedades

IUPAC Name |

5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBKWCAURJPXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379041 | |

| Record name | 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

CAS RN |

179062-02-3 | |

| Record name | 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.